Methyl 8,9-dimethoxy-2,4-dimethyl-5-oxo-5,6-dihydrobenzo[c]-2,7-naphthyridine-1-carboxylate
Description
Methyl 8,9-dimethoxy-2,4-dimethyl-5-oxo-5,6-dihydrobenzo[c]-2,7-naphthyridine-1-carboxylate is a heterocyclic compound featuring a benzo[c]-2,7-naphthyridine core fused with a partially hydrogenated pyridone ring. The structure is substituted with methoxy, methyl, and ester functional groups, which influence its physicochemical and biological properties. The methyl ester derivative is expected to exhibit increased lipophilicity (estimated logP ≈ 2.5) and reduced aqueous solubility compared to the carboxylic acid due to the ester moiety. Its molecular formula is inferred as C₁₈H₁₈N₂O₅, with a molecular weight of 342.34 g/mol.
Properties
IUPAC Name |
methyl 8,9-dimethoxy-2,4-dimethyl-5-oxo-6H-benzo[c][2,7]naphthyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-8-14-16(15(9(2)19-8)18(22)25-5)10-6-12(23-3)13(24-4)7-11(10)20-17(14)21/h6-7H,1-5H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBYVASAEKFPRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C(=N1)C)C(=O)OC)C3=CC(=C(C=C3NC2=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 8,9-dimethoxy-2,4-dimethyl-5-oxo-5,6-dihydrobenzo[c]-2,7-naphthyridine-1-carboxylate is a synthetic compound that belongs to the naphthyridine family. This compound has garnered attention due to its potential biological activities, particularly in the context of anticancer properties and enzyme inhibition. This article reviews the biological activity of this compound based on available research findings.
- Molecular Formula : C18H18N2O5
- CAS Number : 384815-57-0
- Molecular Weight : 342.35 g/mol
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
-
Anticancer Activity :
- Compounds in the naphthyridine class have shown efficacy in inducing apoptosis in cancer cells. For instance, studies demonstrate that derivatives can activate apoptotic pathways and inhibit cell proliferation in various cancer cell lines such as HeLa and A549 .
- The compound's structure enables it to intercalate into DNA, disrupting replication and transcription processes, leading to cell cycle arrest and apoptosis .
- Enzyme Inhibition :
Biological Activity Data
The following table summarizes the biological activity data related to this compound and its analogs:
Case Studies
-
Anticancer Studies :
Aaptamine and its derivatives have been extensively studied for their anticancer properties. For example: -
Enzyme Inhibition Studies :
- Research on related compounds has shown that they act as selective inhibitors of MAO-A and MAO-B enzymes, which play crucial roles in neurotransmitter metabolism . The reversible nature of these inhibitors was highlighted through dialysis experiments demonstrating recovery of enzyme activity post-treatment.
Scientific Research Applications
Medicinal Chemistry
Methyl 8,9-dimethoxy-2,4-dimethyl-5-oxo-5,6-dihydrobenzo[c]-2,7-naphthyridine-1-carboxylate belongs to the naphthyridine family, which has been extensively studied for its medicinal properties. Research indicates that derivatives of naphthyridines exhibit a wide range of biological activities including:
- Anticancer Activity : Various studies have highlighted the potential of naphthyridine derivatives in cancer treatment. They act through mechanisms such as apoptosis induction and inhibition of key enzymes involved in tumor growth. For instance, a review discussed the anticancer potentials of 1,8-naphthyridine analogues and their ability to inhibit topoisomerases and induce cell cycle arrest .
- Antimicrobial Properties : The compound has shown promising antibacterial activity against various strains. In one study, derivatives were synthesized and evaluated for their antibacterial potential using standard methods, demonstrating significant effectiveness at specific concentrations .
- Phosphodiesterase Inhibition : Naphthyridines have been investigated as phosphodiesterase inhibitors, which are crucial in regulating cellular signaling pathways. A novel analogue was identified as a potent inhibitor with improved solubility for treating conditions like Alzheimer's disease .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Research has shown that modifications in the molecular structure can significantly influence biological activity. For example:
| Structural Feature | Effect on Activity |
|---|---|
| Methoxy groups at positions 8 and 9 | Enhance solubility and bioavailability |
| Dimethyl substitutions at positions 2 and 4 | Influence potency against specific targets |
| Carbonyl group at position 5 | Critical for interaction with biological targets |
Case Study 1: Anticancer Mechanisms
A study synthesized various naphthyridine derivatives and tested their anticancer effects on different cancer cell lines. The results indicated that certain derivatives induced apoptosis through mitochondrial pathways and inhibited cell proliferation effectively .
Case Study 2: Antibacterial Evaluation
In another investigation focused on antibacterial properties, this compound was subjected to in vitro testing against Gram-positive and Gram-negative bacteria. The compound exhibited substantial inhibition zones compared to control antibiotics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Carboxylic Acid Analog
Compound : 8,9-Dimethoxy-2,4-dimethyl-5-oxo-5,6-dihydrobenzo[c]-2,7-naphthyridine-1-carboxylic acid
- Molecular Formula : C₁₇H₁₆N₂O₅
- Molecular Weight : 328.32 g/mol
- Key Properties: logP = 1.64, logSw (water solubility) = -2.30, hydrogen bond donors = 2
- Comparison: The carboxylic acid derivative has higher polarity and lower membrane permeability due to the ionizable carboxyl group.
Dibenzo[c,h][1,6]Naphthyridine Derivatives
Compound : 5-(3-Hydroxypropyl)-8,9-dimethoxydibenzo[c,h][1,6]naphthyridine-6,11-dione (28)
- Key Features : Extended fused-ring system with a hydroxypropyl substituent.
- Molecular Weight : ~500–550 g/mol (estimated from synthesis data)
- Activity : Exhibits topoisomerase I (Topo I) inhibition, likely due to planar aromatic systems intercalating DNA .
- Comparison : The target compound’s simpler naphthyridine core may reduce Topo I binding affinity but improve synthetic accessibility. The hydroxypropyl group in Compound 28 enhances solubility, whereas the methyl ester in the target compound prioritizes lipophilicity.
Carbazole Derivatives
Compound : 1,4-Dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole (7b)
- Molecular Formula : C₂₁H₁₆FN₃O₂
- Molecular Weight : 363.37 g/mol (MS: [M+1]⁺ = 364)
- Key Features : Carbazole core with nitro and fluoromethoxyphenyl substituents.
- However, the target compound’s methoxy and ester groups may offer better metabolic stability .
Imidazo[1,2-a]Pyridine Derivatives
Compound: Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2c)
- Molecular Formula : C₂₉H₂₅BrN₄O₅
- Molecular Weight : 550.08 g/mol (HRMS-ESI)
- Key Features: Ester and cyano substituents enhance electrophilicity.
- Comparison: The diethyl ester groups in 2c increase logP significantly compared to the methyl ester in the target compound. The cyano group in 2c may confer reactivity absent in the methoxy-substituted naphthyridine .
Research Implications and Gaps
- Biological Activity : While dibenzo[c,h][1,6]naphthyridines demonstrate Topo I inhibition , the target compound’s activity remains unstudied. Comparative assays are needed.
- Solubility-Lipophilicity Balance : The methyl ester derivative strikes a balance between the carboxylic acid’s solubility and the diethyl ester’s extreme lipophilicity, making it a candidate for prodrug development.
Preparation Methods
Friedländer Annulation for Naphthyridine Formation
The benzo[c]-2,7-naphthyridine core is synthesized via Friedländer annulation between a 2-aminobenzaldehyde derivative and a ketone-containing cyclization partner. For example:
-
Reactant A : 3-Amino-4,5-dimethoxy-2-methylbenzaldehyde.
-
Reactant B : Ethyl 3-oxo-2-methylbutanoate.
Under acidic conditions (e.g., polyphosphoric acid at 120°C), cyclization yields the dihydronaphthyridine intermediate, which is subsequently dehydrogenated using DDQ (dichlorodicyanobenzoquinone).
Optimization Notes:
-
Solvent : Toluene or xylene improves regioselectivity.
-
Catalyst : Lewis acids (e.g., ZnCl₂) accelerate cyclization but may promote side reactions.
Functional Group Installation and Modification
Methoxylation at Positions 8 and 9
Methoxy groups are introduced via nucleophilic aromatic substitution (SNAr) or Ullmann coupling:
Esterification at Position 1
The methyl ester is installed via Fischer esterification or carboxylate activation:
-
Fischer Method :
-
Activation via HATU :
Oxidation and Reduction Steps
Introduction of the 5-Oxo Group
The 5-oxo functionality is introduced via oxidation of a 5-hydroxy precursor:
Partial Hydrogenation for 5,6-Dihydro Structure
Selective hydrogenation of a fully aromatic naphthyridine precursor:
Protective Group Chemistry
Boc Protection of Amine Intermediates
Tert-butyloxycarbonyl (Boc) groups prevent undesired side reactions during cyclization:
Silyl Ether Protection for Hydroxy Groups
Purification and Analytical Validation
Chromatographic Techniques
Spectroscopic Characterization
-
¹H NMR (CDCl₃): δ 3.90 (s, 3H, OCH₃), 2.65 (s, 3H, CH₃).
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) |
|---|---|---|---|
| Friedländer Annulation | Cyclization | 75 | 98 |
| Ullmann Methoxylation | SNAr | 65 | 95 |
| HATU Esterification | Carboxyl Activation | 92 | 99 |
Challenges and Mitigation Strategies
-
Regioselectivity in Cyclization : Use of bulky directing groups (e.g., TBDMS) minimizes isomer formation.
-
Over-Oxidation : Controlled stoichiometry of MnO₂ prevents degradation of the dihydro core.
Scalability and Industrial Adaptations
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 8,9-dimethoxy-2,4-dimethyl-5-oxo-5,6-dihydrobenzo[c]-2,7-naphthyridine-1-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions with careful selection of precursors and catalysts. For example:
- Step 1 : Start with a substituted benzo[c]-2,7-naphthyridine core. Alkylation or amination reactions are often employed to introduce methoxy and methyl groups.
- Step 2 : Use potassium carbonate (K₂CO₃) in DMF as a base to facilitate nucleophilic substitutions, as seen in similar naphthyridine syntheses .
- Step 3 : Purification via silica gel chromatography (e.g., CH₂Cl₂:MeOH gradients) yields the final product.
- Key Conditions : Reactions are optimized at 75–80°C with yields ranging from 50% to 78% depending on substituent reactivity .
Q. How is the compound structurally characterized using spectroscopic methods?
- Methodological Answer : A combination of techniques ensures accurate characterization:
- 1H/13C NMR : Assign methoxy (δ ~3.8–4.0 ppm), methyl (δ ~2.5 ppm), and aromatic protons (δ ~6.5–8.0 ppm). Carbon signals for carbonyl (C=O) groups appear at δ ~165–170 ppm .
- HRMS : Confirm molecular weight (e.g., [M+H]+ calculated within ±0.001 Da) .
- IR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, O–CH₃ at ~1250 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data during characterization?
- Methodological Answer : Discrepancies often arise from dynamic effects or impurities. Strategies include:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H-1H and 1H-13C couplings .
- Variable Temperature NMR : Identify conformational changes (e.g., hindered rotation) causing splitting .
- Isotopic Labeling : Use deuterated analogs to simplify spectra .
Q. What computational methods predict the compound’s biological activity and binding modes?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., PDK-1 kinase). The methoxy and methyl groups may occupy hydrophobic pockets, while the carbonyl group forms hydrogen bonds .
- QSAR Models : Correlate substituent electronic properties (e.g., Hammett constants) with activity data to guide derivative design .
Q. What strategies optimize reaction yields in derivative synthesis?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of intermediates .
- Catalyst Optimization : Transition metals (e.g., CuBr) improve cyclization efficiency in hetero-Diels-Alder reactions .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 h to 30 min) and improves yields by ~20% .
Q. How do researchers design derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer : Focus on modifying substituents to probe pharmacophore requirements:
- Methoxy Groups : Replace with halogens (F, Cl) to assess electronic effects on target binding .
- Methyl Substituents : Introduce bulkier alkyl chains (e.g., isopropyl) to study steric tolerance .
- Carboxylate Ester : Hydrolyze to free acid for solubility or salt formation .
Handling Data Contradictions
Q. How should researchers address conflicting biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Ensure consistent protocols (e.g., cell lines, incubation times) to minimize variability .
- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values against PDK-1) to identify trends .
- Counter-Screening : Test against off-target kinases to rule out non-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
